2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic small molecule (C15H12BrN3, MW 314.18) that combines a 2-pyridyl-substituted imidazole core with a 4-bromophenyl tail and a key N1-methyl group. This N-methylated imidazolylpyridine framework positions the compound at the intersection of two high-value design strategies: (i) the bromine atom provides a versatile synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to rapidly diversify the aryl tail, and (ii) the N-methyl group eliminates the imidazole NH hydrogen-bond donor, altering physicochemical properties relevant to permeability and target engagement.

Molecular Formula C15H12BrN3
Molecular Weight 314.186
CAS No. 1263284-43-0
Cat. No. B572862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine
CAS1263284-43-0
Molecular FormulaC15H12BrN3
Molecular Weight314.186
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=CC=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrN3/c1-19-10-14(11-5-7-12(16)8-6-11)18-15(19)13-4-2-3-9-17-13/h2-10H,1H3
InChIKeyRHCDQKUOKLLODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine (CAS 1263284-43-0): A Dual-Functional Imidazolylpyridine Scaffold for Cross-Coupling and Kinase-Targeted Libraries


2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic small molecule (C15H12BrN3, MW 314.18) that combines a 2-pyridyl-substituted imidazole core with a 4-bromophenyl tail and a key N1-methyl group [1]. This N-methylated imidazolylpyridine framework positions the compound at the intersection of two high-value design strategies: (i) the bromine atom provides a versatile synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to rapidly diversify the aryl tail, and (ii) the N-methyl group eliminates the imidazole NH hydrogen-bond donor, altering physicochemical properties relevant to permeability and target engagement . The scaffold is structurally related to phenylimidazole FabK inhibitors active against Clostridioides difficile and has been cited as a key intermediate for kinase inhibitor discovery .

Why 2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine Cannot Be Interchanged with NH-Imidazole or Des-Bromo Analogs in SAR-Driven Programs


Structurally similar compounds within the 2-(imidazol-2-yl)pyridine class cannot be substituted without altering key molecular properties that govern both synthetic utility and biological performance. The N1-methyl group of the target compound removes the imidazole NH hydrogen-bond donor (HBD = 0 vs. HBD = 1 for the non-methylated analog 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine, CAS 1211593-39-3) [1]. This single methylation event shifts predicted LogP from 3.90 to 3.08 (ΔLogP = −0.82) and lowers the predicted pKa of the pyridine nitrogen from 4.78 to 4.47 [2]. The 4-bromophenyl substituent is not a passive spectator; replacement with a non-halogenated phenyl ring removes the only practical cross-coupling exit vector, eliminating the ability to perform late-stage Suzuki diversification without resynthesizing the entire scaffold. These three features—N-methylation, bromine handle, and pyridine chelation potential—together define a minimum pharmacophore that generic analogs cannot replicate [3].

2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine: Head-to-Head Physicochemical and Synthetic Differentiation Evidence


Reduced Lipophilicity (LogP) Versus the NH-Imidazole Analog Improves Predicted Aqueous Solubility

N-Methylation of the imidazole ring reduces predicted LogP by 0.82 units compared to the direct NH analog 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (CAS 1211593-39-3). Lower LogP is generally associated with improved aqueous solubility and reduced non-specific protein binding, favoring more interpretable biological assay results [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Elimination of the Imidazole NH Hydrogen-Bond Donor Relative to the Non-Methylated Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the non-methylated comparator 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine has one HBD (the imidazole NH). Removing the HBD improves predicted passive membrane permeability and reduces susceptibility to P-glycoprotein efflux, a critical advantage for intracellular or CNS targets [1][2].

Hydrogen bonding Membrane permeability CNS drug design

Aryl Bromide as a Universal Cross-Coupling Handle Lacking in Des-Bromo and Des-Phenyl Analogs

The 4-bromophenyl group serves as a competent electrophilic partner for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling rapid parallel library synthesis from a single advanced intermediate. In contrast, the des-bromo analog 2-(4-phenyl-1-methyl-1H-imidazol-2-yl)pyridine or simpler 2-(1-methyl-1H-imidazol-2-yl)pyridine cannot undergo direct aryl functionalization without de novo scaffold construction [1].

Suzuki coupling Late-stage diversification Medicinal chemistry

Multi-Vendor Availability at ≥98% Purity with Documented Storage Specifications

The target compound is stocked by multiple independent suppliers at purities of 95% (Chemenu), 98% (MolCore, Leyan), and 99% (Kuujia), with documented cold storage requirements (2–8 °C). This multi-source availability at defined purity thresholds reduces single-supplier dependency and ensures lot-to-lot reproducibility for long-term SAR campaigns .

Procurement Reproducibility Quality control

Predicted pKa Shift Modulates Pyridine Basicity Relative to the NH Analog

The predicted pKa of the pyridine nitrogen in the target compound is 4.47 ± 0.10, compared to a predicted pKa of ~4.78 for the non-methylated analog . Although both compounds remain largely unprotonated at physiological pH, the 0.31-unit decrease in pKa for the N-methyl derivative reduces the fraction of protonated species at pH 5–6 (e.g., endosomal/lysosomal compartments or acidic tumor microenvironments), which can influence subcellular distribution and off-target interactions [1].

Ionization state Solubility Target engagement

When to Source 2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine: High-Impact Scenarios Based on Quantitative Evidence


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Lead Generation

The aryl bromide at the 4-position of the phenyl ring provides a proven Suzuki-coupling handle, enabling rapid diversification of the tail group using commercial boronic acids. This late-stage functionalization strategy is directly relevant to kinase inhibitor programs, where imidazolylpyridine scaffolds compete for the ATP-binding pocket and tail group modifications modulate selectivity. The FabK inhibitor series reported in Bioorg Med Chem (2023) demonstrates that p-bromophenyl imidazole derivatives achieve target engagement; the target compound's N-methyl group additionally eliminates an H-bond donor that would otherwise impose a desolvation penalty upon binding .

CNS-Penetrant Probe Development Leveraging Zero Hydrogen-Bond Donors

With HBD = 0 and a moderate LogP of 3.08, this compound falls within the favorable physicochemical space for CNS drug discovery. The absence of an imidazole NH eliminates a major metabolic liability (N-glucuronidation) and reduces hydrogen-bonding capacity, both of which are associated with improved brain-to-plasma ratios. The bromine handle simultaneously allows tuning of CNS MPO (Multiparameter Optimization) scores through post-coupling diversification without altering the core scaffold .

Co-Crystallography and Biophysical Studies Requiring High-Purity, Reproducible Starting Material

For X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) studies, the availability of the compound at ≥99% purity from multiple vendors ensures that observed binding thermodynamics or electron density maps are not artifacts of trace impurities. The documented cold-storage specification (2–8 °C) indicates adequate stability for multi-month biophysical campaigns, and the multi-vendor supply mitigates procurement delays that could interrupt structural biology workflows .

Acidic Compartment-Targeted Conjugates Exploiting Reduced Basicity

The pKa of 4.47 means that at lysosomal pH (~5.0) only a minority of molecules are protonated, potentially reducing lysosomal trapping—a common mechanism of nonspecific cytotoxicity. This property is advantageous when designing antibody-drug conjugate (ADC) payloads or imaging probes intended for intracellular targets, where lysosomal sequestration of the free payload must be minimized. The bromine atom can also serve as a radiolabeling precursor (e.g., via halogen exchange for ⁷⁶Br or ¹²⁴I), bridging medicinal chemistry and molecular imaging applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.